H-Gly-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-Gly-DL-Pro-DL-Pro-DL-Pro-DL-Ala-DL-Leu-DL-Ala-DL-Leu-DL-Ala-NH2
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Overview
Description
The compound “M40” is a potent, non-selective galanin receptor antagonist. It is known for its ability to inhibit galanin binding in the brain, which has implications for various neurological and psychiatric conditions. The compound has been studied for its effects on antidepressant activity and food intake regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M40 involves multiple steps, starting with the preparation of the core structure, followed by the addition of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of M40 requires scaling up the laboratory synthesis methods. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
M40 undergoes several types of chemical reactions, including:
Oxidation: M40 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert M40 into its reduced forms.
Substitution: M40 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
M40 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored as a potential therapeutic agent for depression and eating disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
M40 exerts its effects by binding to galanin receptors in the brain, thereby inhibiting the binding of the natural ligand, galanin. This inhibition affects various signaling pathways involved in mood regulation and appetite control. The molecular targets include galanin receptor subtypes GAL1 and GAL2, which are involved in the modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Galanin: The natural ligand for galanin receptors, involved in similar biological processes.
M35: Another galanin receptor antagonist with a slightly different structure and binding affinity.
M871: A selective galanin receptor antagonist with distinct pharmacological properties.
Uniqueness of M40
M40 is unique due to its non-selective binding to both GAL1 and GAL2 receptors, making it a valuable tool for studying the overall effects of galanin receptor inhibition. Its ability to modulate both central and peripheral galanin receptors sets it apart from more selective compounds.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[2-[[1-[[1-[[1-[[2-[2-[2-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H145N23O24/c1-46(2)33-61(82(129)100-44-76(124)115-30-19-24-71(115)93(140)117-32-20-25-72(117)94(141)116-31-18-23-70(116)91(138)104-54(14)81(128)108-63(35-48(5)6)84(131)103-53(13)80(127)107-62(34-47(3)4)83(130)101-51(11)78(97)125)109-85(132)64(36-49(7)8)110-87(134)66(38-56-26-28-58(120)29-27-56)106-75(123)43-99-79(126)52(12)102-90(137)69(45-118)113-88(135)68(40-73(96)121)111-86(133)65(37-50(9)10)112-92(139)77(55(15)119)114-89(136)67(105-74(122)41-95)39-57-42-98-60-22-17-16-21-59(57)60/h16-17,21-22,26-29,42,46-55,61-72,77,98,118-120H,18-20,23-25,30-41,43-45,95H2,1-15H3,(H2,96,121)(H2,97,125)(H,99,126)(H,100,129)(H,101,130)(H,102,137)(H,103,131)(H,104,138)(H,105,122)(H,106,123)(H,107,127)(H,108,128)(H,109,132)(H,110,134)(H,111,133)(H,112,139)(H,113,135)(H,114,136) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGCBUDLRBUEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H145N23O24 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1981.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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